

Application Note: HPLC Analytical Method for Purity Assessment of 2CBFly-NBOMe

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Compound of Interest

Compound Name: 2CBFly-NBOMe

Cat. No.: B12741209

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Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of **2CBFly-NBOMe** (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine). Due to the limited availability of specific validated methods for this compound, the protocol herein is adapted from established analytical methods for structurally related N-benzyl phenethylamines (NBOMes) and other psychedelic phenethylamines.^{[1][2][3][4]} This application note provides comprehensive experimental protocols, data presentation guidelines, and visual diagrams to aid in the implementation of this purity testing method in a research or quality control setting.

Introduction

2CBFly-NBOMe is a potent serotonin 5-HT_{2A} receptor agonist belonging to the NBOMe class of psychoactive substances.^[5] As with any psychoactive compound intended for research or potential therapeutic development, establishing the purity of the active substance is a critical step to ensure safety, efficacy, and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the purity assessment of **2CBFly-NBOMe**.

Experimental Protocols

Apparatus and Materials

- **HPLC System:** An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
- **Chromatographic Column:** A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size) is recommended. A C8 column can also be considered.^[1]
- **Data Acquisition and Processing Software:** Suitable chromatography data station for system control, data acquisition, and analysis.
- **Analytical Balance:** Capable of weighing to 0.01 mg.
- **Volumetric Glassware:** Class A volumetric flasks and pipettes.
- **pH Meter:** Calibrated pH meter for mobile phase preparation.
- **Solvent Filtration Assembly:** For filtering mobile phases.

Reagents and Chemicals

- **Acetonitrile (ACN):** HPLC grade.
- **Methanol (MeOH):** HPLC grade.
- **Water:** HPLC grade or ultrapure water (18.2 M Ω ·cm).
- **Formic Acid:** ACS grade or higher.
- **Ammonium Formate:** ACS grade or higher.
- **2CBFly-NBOMe Reference Standard:** A well-characterized reference standard of known purity.
- **2CBFly-NBOMe Sample for Analysis:** The batch of **2CBFly-NBOMe** to be tested for purity.

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water, adjust the pH to 3.5 with formic acid, and filter through a 0.45 µm membrane filter.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Reference Standard Solution: Accurately weigh approximately 10 mg of the **2CBFly-NBOMe** reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
- Sample Solution: Accurately weigh approximately 10 mg of the **2CBFly-NBOMe** sample and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended based on methods for similar compounds. Optimization may be required depending on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 150 x 4.6 mm, 5 µm
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	220 nm and 280 nm
Run Time	Approximately 25 minutes

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
20.0	10	90
20.1	90	10
25.0	90	10

Data Presentation and Analysis

The purity of the **2CBFly-NBOMe** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Purity Assessment of **2CBFly-NBOMe** Batches

Sample ID	Retention Time of Main Peak (min)	Area of Main Peak	Total Peak Area	Purity (%)
Batch 001	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
Batch 002	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
Batch 003	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]

Method Validation Considerations

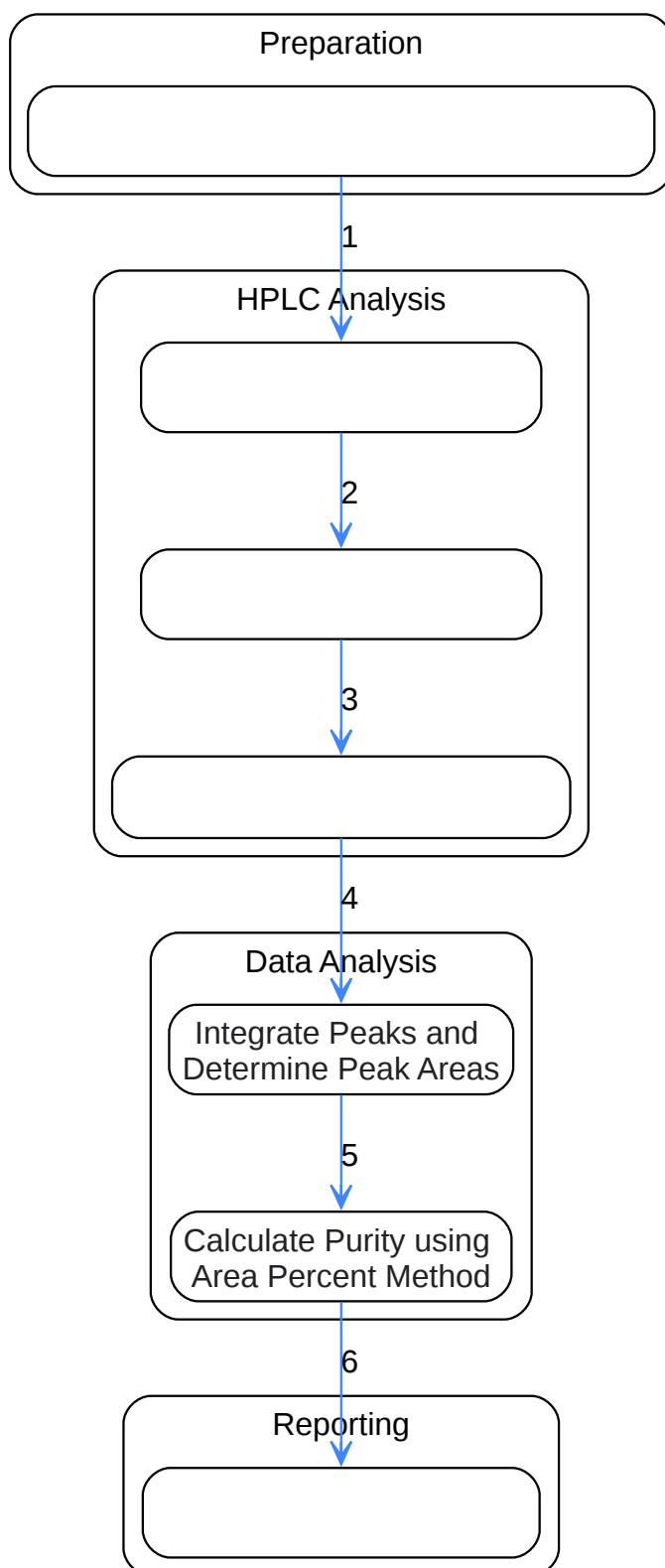
For routine quality control, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of **2CBFly-NBOMe**.

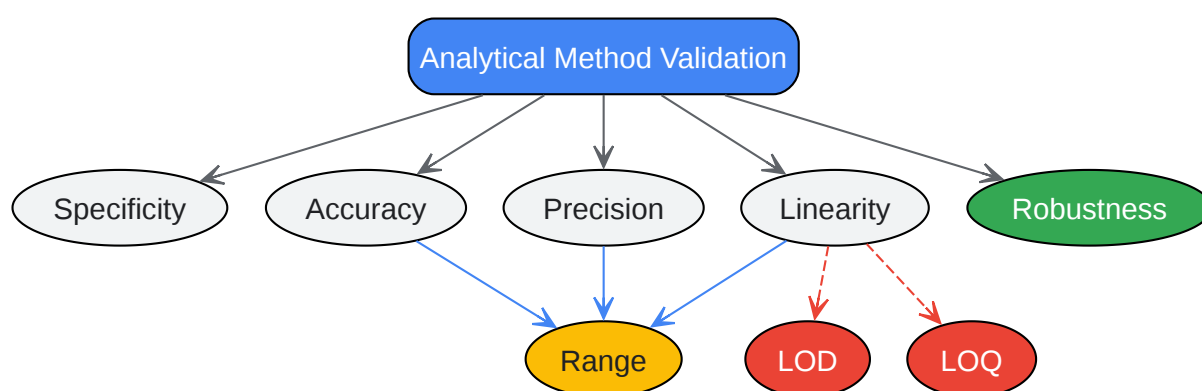


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Caption: Workflow for HPLC Purity Assessment of **2CBFly-NBOMe**.

Logical Relationships in Method Validation

The following diagram illustrates the relationship between key analytical method validation parameters.



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Caption: Interrelation of Analytical Method Validation Parameters.

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References

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